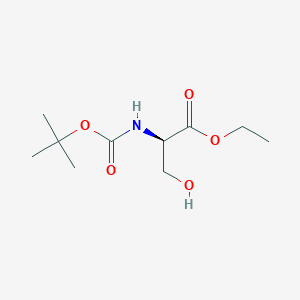

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

概要

説明

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatility and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected product .

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amino acid derivatives can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced formation of side products.

化学反応の分析

Types of Reactions

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine after Boc deprotection.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

- CAS Number : 1146954-88-2

The structure of (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate features a tert-butoxycarbonyl (Boc) group that serves as a protecting group for the amine function, facilitating various synthetic pathways without affecting the amino acid's reactivity.

Organic Synthesis

This compound is instrumental in the synthesis of complex organic molecules. It acts as an intermediate in the preparation of various bioactive compounds, particularly in the pharmaceutical industry. The Boc-protection allows for selective reactions at other functional groups, enhancing the efficiency of multi-step synthesis processes.

Medicinal Chemistry

Research has indicated that derivatives of serine, including this compound, play significant roles in drug development. Specifically, they are involved in:

- Peptide Synthesis : The compound can be utilized in the synthesis of peptides, which are crucial for developing therapeutic agents targeting various diseases.

- Anticancer Research : Studies have shown that serine derivatives can influence cancer cell metabolism, making them potential candidates for anticancer therapies .

Nutritional Biochemistry

The compound is recognized for its potential ergogenic effects, influencing physical performance and recovery. Amino acid derivatives like this compound are known to:

- Enhance muscle recovery post-exercise.

- Influence anabolic hormone secretion.

- Provide mental performance benefits during stress-related tasks .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating metabolic pathways involving amino acids. Its role as a substrate or inhibitor can elucidate mechanisms of action for various enzymes and metabolic processes.

Data Table: Applications Overview

Case Study 1: Anticancer Properties

A study investigated the effects of serine derivatives on cancer cell metabolism. The findings suggested that compounds like this compound could inhibit specific pathways essential for tumor growth, indicating its potential as a therapeutic agent .

Case Study 2: Ergogenic Effects

Research conducted on amino acid derivatives demonstrated improvements in exercise performance and recovery times among athletes using supplements containing serine derivatives like this compound .

作用機序

The mechanism of action of ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protected amino acid derivative. The Boc group provides steric hindrance and electronic effects that protect the amino group from unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

類似化合物との比較

Similar Compounds

®-Ethyl 2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

®-Ethyl 2-((fluorenylmethoxycarbonyl)amino)-3-hydroxypropanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to the Boc protecting group, which offers advantages such as ease of removal under mild acidic conditions and stability under basic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

生物活性

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, a serine derivative, has garnered attention in the field of biochemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₁O₅ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 1146954-88-2 |

| LogP | 0.6395 |

| PSA (Polar Surface Area) | 88.35 Ų |

The biological activity of this compound primarily revolves around its role as an amino acid derivative. Amino acids and their derivatives are known to influence anabolic hormone secretion, enhance mental performance during stress, and mitigate exercise-induced muscle damage . The compound's structural features allow it to interact with various biological pathways, particularly those associated with muscle metabolism and cognitive function.

Biological Activities

- Ergogenic Effects : Research indicates that amino acid derivatives like this compound can act as ergogenic aids. They may improve physical performance by enhancing the supply of fuel during exercise and promoting recovery from muscle damage .

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells .

- Cytotoxicity : Some derivatives of serine have shown cytotoxic effects against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have demonstrated significant activity against human cancer cells .

Case Study 1: Ergogenic Effects

A study conducted by Luckose et al. highlighted the ergogenic potential of amino acid derivatives, noting their ability to enhance physical performance and mental acuity during stressful tasks. The study emphasizes the importance of such compounds in sports nutrition .

Case Study 2: Antioxidant Activity

Research on related compounds has indicated that serine derivatives can act as radical scavengers, potentially offering protective effects against oxidative damage in biological systems. This property is crucial for maintaining cellular health and preventing chronic diseases .

特性

IUPAC Name |

ethyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMDDOYAIULGRO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550486 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146954-88-2 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。